molecular formula C9H6FNO B3092984 5-(2-Fluorophenyl)oxazole CAS No. 1240321-68-9

5-(2-Fluorophenyl)oxazole

Cat. No. B3092984
CAS RN: 1240321-68-9
M. Wt: 163.15 g/mol
InChI Key: HDKNUPYIAZOZMC-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)oxazole is a chemical compound with a molecular weight of 163.15 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H . This indicates that the molecule consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is between 2-8°C .

Scientific Research Applications

Antiproliferative Activity

5-(2-Fluorophenyl)oxazole derivatives have shown promise in antiproliferative activity. Specifically, compounds like 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole have demonstrated significant in vitro antiproliferative properties, comparable to positive controls like 5-fluorouracil (Liu et al., 2009).

Synthesis and Polymerization

This compound and its derivatives have been used in the synthesis of various compounds and polymers. For example, the synthesis of poly(aryl ether oxazole)s with trifluoromethyl side groups and fluorescent oxazol-5-one fluorophores for potential applications in materials science is an area of interest (Maier & Schneider, 1998; Ozturk Urut et al., 2018).

Spectroscopic Studies

This compound compounds have been the subject of vibrational spectroscopic studies and ab initio calculations, offering insights into their molecular structure and characteristics (Mary et al., 2008).

Coordination Chemistry

These oxazoles have played a significant role in coordination chemistry, particularly as ligands in transition metal-catalyzed asymmetric syntheses, owing to their versatility and ease of modification (Gómez et al., 1999).

Fluorescent Probes

2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole, closely related to this compound, are used as fluorescent probes in lipid membranes, aiding in the understanding of membrane properties (Posokhov & Kyrychenko, 2018).

Trypanocidal Activity

Some oxazole derivatives have demonstrated trypanocidal activity against Trypanosoma congolense, which is significant in the study of African trypanosomiasis (Banzragchgarav et al., 2016).

Safety and Hazards

The safety information for 5-(2-Fluorophenyl)oxazole includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

5-(2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKNUPYIAZOZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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